molecular formula C24H23FN8O2 B8180856 BTK inhibitor 27

BTK inhibitor 27

Cat. No.: B8180856
M. Wt: 474.5 g/mol
InChI Key: XRNHJQXCSOAXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTK inhibitor 1 (Compound 27) is a potent inhibitor of Bruton tyrosine kinase, an enzyme crucial for the development and activation of B-cells. This compound has shown significant potential in inhibiting B-cell activation, making it a promising candidate for the treatment of various B-cell malignancies and autoimmune diseases .

Scientific Research Applications

BTK inhibitor 1 (Compound 27) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its effects on B-cell signaling pathways.

    Biology: Employed in research to understand the role of Bruton tyrosine kinase in B-cell development and activation.

    Medicine: Investigated for its potential therapeutic applications in treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.

    Industry: Utilized in the development of new therapeutic agents targeting Bruton tyrosine kinase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTK inhibitor 1 (Compound 27) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:

Industrial Production Methods

Industrial production of BTK inhibitor 1 (Compound 27) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BTK inhibitor 1 (Compound 27) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

BTK inhibitor 1 (Compound 27) exerts its effects by binding to the active site of Bruton tyrosine kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to the suppression of B-cell activation and proliferation. The molecular targets and pathways involved include the B-cell receptor signaling pathway, phosphoinositide 3-kinase pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BTK inhibitor 1 (Compound 27) stands out due to its high potency and selectivity for Bruton tyrosine kinase, making it a valuable tool for research and potential therapeutic applications. Its unique chemical structure allows for specific interactions with the active site of Bruton tyrosine kinase, providing advantages over other inhibitors in terms of efficacy and safety .

Properties

IUPAC Name

5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNHJQXCSOAXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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